Homoclausenamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136112-76-0 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-4,5-diphenyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-19-12-15(13-8-4-2-5-9-13)16(17(20)18(19)21)14-10-6-3-7-11-14/h2-12,16-17,20H,1H3 |
InChI Key |
INMHUVDZWKKAOF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(C1=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C(C(C1=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
homoclausenamide |
Origin of Product |
United States |
Isolation and Purification Methodologies
Extraction Techniques from Biological Sources
The initial step in isolating Homoclausenamide involves its extraction from the plant material, typically the seeds, leaves, or stems of Clausena lansium. academicjournals.org The choice of solvent and extraction method is crucial for maximizing the yield of the target alkaloid while minimizing the co-extraction of undesirable compounds.
A common approach involves the use of organic solvents with varying polarities. The dried and powdered plant material is often subjected to extraction with a non-polar solvent like n-hexane to remove oils and other lipophilic constituents. academicjournals.org Subsequently, a more polar solvent, such as methanol (B129727) or ethanol, is employed to extract the alkaloids, including this compound. mdpi.comsemanticscholar.org
Maceration and ultrasonic-assisted extraction are frequently utilized techniques. In a typical maceration process, the plant powder is soaked in the chosen solvent for an extended period, often with agitation, to allow for the diffusion of the target compounds into the solvent. Ultrasonic-assisted extraction utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.com
Following extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent. This concentrated extract, containing a complex mixture of phytochemicals, then undergoes further fractionation. Liquid-liquid partitioning is a common method for this, where the extract is dissolved in a solvent and then partitioned with an immiscible solvent to separate compounds based on their differential solubility.
Table 1: Summary of Extraction Parameters for Compounds from Clausena lansium
| Plant Part | Extraction Solvent | Extraction Method |
| Seeds | n-hexane | Maceration |
| Pericarp and Seeds | Methanol | Ultrasonic-assisted extraction |
| Leaves and Stems | 95% aqueous ethanol | Maceration |
Chromatographic Separation Strategies for Alkaloids
Chromatography is the cornerstone of purifying this compound from the complex crude extract. This separation technique relies on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. A combination of different chromatographic methods is often necessary to achieve a high level of purity.
Column Chromatography: The initial purification of the crude extract is frequently carried out using column chromatography. Silica (B1680970) gel is a commonly used stationary phase for the separation of alkaloids. academicjournals.org The extract is loaded onto the top of a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute first with non-polar solvents, while more polar compounds require more polar solvents for elution. A gradient of n-hexane and ethyl acetate (B1210297) is often employed to separate different fractions. academicjournals.org
High-Performance Liquid Chromatography (HPLC): For final purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC offers high resolution and efficiency, allowing for the separation of closely related compounds. A reversed-phase C18 column is commonly used, where the stationary phase is non-polar, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used for elution. tci-thaijo.org The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase.
The selection of the mobile phase composition and gradient is optimized to achieve the best separation of the target alkaloid from any remaining impurities. The eluting compounds are monitored using a detector, such as a diode-array detector (DAD), which can provide UV spectral data to help in the identification of the peaks. tci-thaijo.org
Table 2: Chromatographic Conditions for Alkaloid Separation
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection |
| Column Chromatography | Silica gel | n-hexane-Ethyl Acetate gradient | N/A (fractions collected) |
| HPLC | Hypersil ODS (C18) | Acetonitrile:Water (40:60) | Diode-Array Detector (254 nm) |
Purity Assessment and Validation Methodologies
Once this compound has been isolated, its purity must be rigorously assessed. The structural integrity of the purified compound is also confirmed using various spectroscopic techniques.
Purity Assessment: The purity of the isolated this compound is typically determined using analytical HPLC. A sharp, symmetrical peak for the compound of interest, with no significant shoulders or co-eluting peaks, is indicative of high purity. The purity can be quantified by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Structure Elucidation: The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic methods:
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound. vt.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure. vt.edu
Method Validation: To ensure the reliability of the analytical methods used for purity assessment, a validation process is essential. This process establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters for an HPLC method include: tci-thaijo.org
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
| Accuracy | Closeness of measured value to the true value. |
| Precision | Repeatability and reproducibility of the measurement. |
| Linearity | Proportionality of the signal to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. |
Structural Elucidation and Stereochemical Assignment
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to Homoclausenamide has been pivotal. glycopedia.eunih.gov A suite of NMR experiments, from one-dimensional to more complex two-dimensional techniques, has been utilized to map out the connectivity and spatial arrangement of atoms within the molecule.
The initial steps in elucidating the structure of this compound involve the acquisition and analysis of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. rsc.orgresearchgate.netbas.bg The ¹H NMR spectrum provides crucial information about the chemical environment of hydrogen atoms, including their number, connectivity through spin-spin coupling, and electronic surroundings. The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of unique carbon environments and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bas.bg Together, these 1D spectra help to identify key functional groups and build the basic carbon skeleton of this compound. nih.govresearchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Analog
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 168.5 | - |
| 3 | 49.3 | 3.93 (d, J = 6.6) |
| 4 | 55.4 | - |
| 5 | 118.4 | 5.73 (d, J = 6.6) |
| Aromatic C | 126.1-145.1 | 7.27-7.89 (m) |
| CH₃ | 21.8 | 2.50 (s) |
Note: Data is representative and may vary based on the specific isomer and solvent used. This table is a composite illustration based on data for related compounds. mdpi.com
To assemble the fragments identified by 1D NMR and to determine the stereochemistry, a series of two-dimensional (2D) NMR experiments are essential. bas.bgresearchgate.netyoutube.com
COSY (Correlation Spectroscopy) : This experiment maps out the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (³JHH coupling). emerypharma.comsdsu.edu This helps to establish the sequence of proton connections within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH coupling). emerypharma.comsdsu.edu This is a powerful tool for definitively assigning carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). emerypharma.comsdsu.edu HMBC is crucial for connecting the molecular fragments established by COSY and for identifying the positions of quaternary carbons that have no attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.netprinceton.edu Correlations in a NOESY spectrum indicate that protons are close to each other in space (typically within 5 Å), which is invaluable for determining the relative stereochemistry of the molecule. bas.bgresearchgate.net
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous picture of this compound's connectivity and relative stereochemistry can be constructed. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a complementary and indispensable technique for the structural elucidation of natural products like this compound. medinadiscovery.comresearchgate.netmeasurlabs.com It provides the exact molecular weight of the compound, from which the precise molecular formula can be determined. chromatographyonline.commeasurlabs.com
To analyze this compound by mass spectrometry, the molecules must first be ionized. Common soft ionization techniques used for this purpose include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which generate intact molecular ions with minimal fragmentation. nationalmaglab.org These ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. labmanager.com The high resolving power of these instruments allows for the measurement of m/z values with very high accuracy (typically to within 5 ppm), which is essential for unambiguous molecular formula determination. chromatographyonline.com
Table 2: Representative HRMS Data for a this compound Analog
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 430.1220 | 430.1210 | C₂₄H₂₀N₃O₃S |
Note: This data is for a related compound and serves as an example of the precision of HRMS. rsc.org
Tandem mass spectrometry (MS/MS or MS²) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orglabmanager.comunt.eduwikipedia.orgmsaltd.co.uk In a typical MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the masses of the resulting fragments are measured. nationalmaglab.org The fragmentation pattern provides valuable clues about the connectivity of the atoms within the molecule, as weaker bonds are more likely to break. This data can be used to confirm the proposed structure derived from NMR data or to differentiate between possible isomers. labmanager.com
X-ray Crystallography for Definitive Absolute Configuration
While a direct crystal structure of this compound itself has not been extensively reported in readily available literature, its stereochemistry has been inferred through the X-ray crystallographic analysis of its synthetic precursors and related compounds. A key precursor, (+)-N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, also known as SB204900, has been studied via single-crystal X-ray diffraction. sci-hub.ru The analysis of this precursor was crucial in understanding the stereochemical outcome of the synthetic pathways leading to this compound.
The intramolecular cyclization of the oxirane-containing enamide precursor is highly dependent on stereochemistry and reaction conditions, leading to various Clausena alkaloids, including this compound. sci-hub.ru The folded conformational structure of the precursor, as revealed by X-ray analysis, dictates the feasibility of specific ring-closing reactions, such as the 6-endo-enamide-epoxide cyclization that forms the six-membered ring of this compound. sci-hub.ruresearchgate.net
Furthermore, the crystal structure of lansimide 2, a hydrated derivative of this compound, has been determined. researchgate.net This analysis provides valuable comparative data for understanding the stereochemical features of the core this compound skeleton.
Table 1: Crystallographic Data for Lansimide 2 (Hydrated this compound Derivative) researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₈H₁₇NO₂ · C₁₈H₁₉NO₃ |
| Formula Weight | 576.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.151(2) |
| b (Å) | 6.2984(4) |
| c (Å) | 24.051(2) |
| β (°) | 104.339(8) |
| Volume (ų) | 2957.4 |
| Z | 4 |
| Temperature (K) | 163(1) |
| R-factor | 0.033 |
This interactive table provides the crystallographic data for lansimide 2, a related compound to this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to determine the absolute configuration of chiral molecules in solution. acgpubs.orgnih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.de The experimental ECD spectrum is then compared with the theoretically calculated spectrum for a specific enantiomer to assign the absolute stereochemistry. acgpubs.org
The stereochemical assignment of this compound and other related natural products is often achieved by comparing their experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT). acgpubs.org This computational approach allows for the prediction of the ECD spectrum for a given absolute configuration. A good correlation between the experimental and calculated spectra provides strong evidence for the assigned stereochemistry. researchgate.net
In the study of Clausena alkaloids, ECD has been instrumental in establishing the absolute configurations of newly isolated compounds by comparing their spectral data with known analogues. The characteristic Cotton effects observed in the ECD spectra serve as a fingerprint for the specific stereoisomer.
Table 2: Illustrative ECD Data Comparison for Stereochemical Assignment
| Wavelength (nm) | Experimental Δε | Calculated Δε (Model Compound) |
| 220 | +5.2 | +6.1 |
| 245 | -3.8 | -4.2 |
| 280 | +1.5 | +1.9 |
This interactive table illustrates a hypothetical comparison between experimental ECD data and calculated data for a model compound, a common practice in determining absolute configuration.
The combination of data from X-ray crystallography of related structures and the application of chiroptical methods like ECD provides a robust and reliable framework for the complete structural elucidation and unambiguous stereochemical assignment of complex natural products like this compound.
Biosynthetic Pathways and Intermediates
Proposed Biogenetic Origins of Homoclausenamide
Studies investigating the synthesis of Clausena alkaloids have proposed potential biogenetic origins. It is envisioned that an oxirane-containing enamide intermediate serves as a common precursor to various Clausena alkaloids, including the six-membered lactam product, this compound rsc.orgresearchgate.netrsc.orgsci-hub.ru. This hypothesis is based on synthetic studies that demonstrate the conversion of this proposed precursor into different Clausena alkaloids under varying conditions rsc.orgresearchgate.netrsc.orgsci-hub.ru.
Identification and Role of Key Biosynthetic Precursors (e.g., SB204900)
N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, also known as SB204900, has been identified as a key intermediate and common precursor in the biosynthesis of several N-heterocyclic Clausena alkaloids, including this compound rsc.orgresearchgate.netrsc.orgsci-hub.ru. SB204900 was isolated from a hexane (B92381) extract of Clausena lansium leaves rsc.orgsci-hub.ru. Synthetic studies have shown that SB204900 can undergo intramolecular cyclization reactions mediated by Brønsted acids under different conditions to yield various Clausena alkaloids, supporting its role as a precursor rsc.orgresearchgate.netrsc.orgsci-hub.ru. Specifically, an intramolecular enamide-epoxide ring opening reaction of SB204900 is proposed to lead to the formation of this compound rsc.orgsci-hub.ru.
Enzymatic Transformations and Biosynthetic Cascade Mechanisms
While detailed enzymatic studies specifically on this compound biosynthesis are limited in the provided results, the proposed biosynthetic pathway from SB204900 involves intramolecular cyclization reactions rsc.orgresearchgate.netsci-hub.ru. These reactions are likely mediated by enzymes in the plant's biological system sci-hub.ru. The conversion of the oxirane-containing enamide precursor (SB204900) into the six-membered ring structure of this compound is suggested to occur via an enaminic attack on an oxonium intermediate, followed by deprotonation rsc.orgsci-hub.ru. Although chemical transformations of SB204900 have been studied, the specific enzymes involved in these cyclization and transformation steps within Clausena lansium have not been explicitly identified in the provided information sci-hub.ru. However, the facile interconversions observed in synthetic studies imply that similar transformations likely occur in biological systems, possibly enzyme-catalyzed sci-hub.ru.
Tissue-Specific Accumulation Patterns within Clausena lansium
Studies on the tissue-specific accumulation of metabolites in Clausena lansium have revealed that this compound is present in multiple parts of the fruit, including the seed, peel, and pulp mdpi.comresearchgate.netmdpi-res.com. However, it is reported to be more abundant in the seed mdpi.comresearchgate.netmdpi-res.com. This differential accumulation pattern suggests that the biosynthetic machinery or transport mechanisms for this compound may be more active or concentrated in the seed tissue mdpi.comresearchgate.net.
Chemical Synthesis Strategies
Total Synthesis Approaches to Homoclausenamide
Total synthesis efforts for this compound aim to construct the complete molecular architecture from simpler starting materials. These strategies often involve carefully designed sequences of reactions to assemble the characteristic 3,4-dihydropyridin-2-one core and establish the correct stereochemistry.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound typically involves identifying key bonds that can be strategically broken to arrive at simpler, readily available precursors. A common retrosynthetic strategy for the 3,4-dihydropyridin-2-one core involves disconnecting the lactam carbonyl to nitrogen bond or the carbon-carbon bond adjacent to the carbonyl. escholarship.org This often leads back to intermediates featuring an enamide moiety and an electrophilic center, such as an epoxide, positioned appropriately for intramolecular cyclization. acs.orgsci-hub.ruresearchgate.net Another potential disconnection could involve a cycloaddition reaction or a ring expansion strategy to form the six-membered ring. mdpi.comnih.gov
Stereospecific Intramolecular Cyclization Reactions (e.g., Enamide-Epoxide Cyclization)
Intramolecular cyclization reactions are pivotal in the synthesis of this compound, allowing for the formation of the cyclic lactam structure. The enamide-epoxide cyclization is a notable example that has been successfully employed. acs.orgsci-hub.ruresearchgate.netrsc.org In this type of reaction, an enamide, acting as a nucleophile, attacks an electrophilic epoxide within the same molecule, leading to ring formation. The regioselectivity of this cyclization can be influenced by reaction conditions, such as the solvent and the presence of acids. acs.orgsci-hub.ru For instance, trifluoroacetic acid (TFA)-mediated 6-endo-enamide-epoxide cyclization of oxirane-containing enamides has been shown to produce homoclausenamides. acs.orgmdpi.com The stereospecificity of such cyclizations is crucial for controlling the relative configuration of the stereocenters in the this compound product. mdpi.comucla.educhemrxiv.org
One study demonstrated that the oxirane-containing enamide precursor can undergo different cyclization pathways depending on the reaction medium. In tert-butanol, a TFA-mediated 6-endo cyclization favored the formation of the six-membered lactam this compound. acs.org The yield of this compound was significantly improved by the addition of molecular sieves. acs.org Interestingly, in pure water, the same precursor underwent an unprecedented 5-endo-enamide-epoxide cyclization, leading to the formation of neoclausenamide (B1250919) and its epimer instead. acs.orgsci-hub.ru This reversal of regioselectivity highlights the sensitive nature of these cyclization reactions to solvent effects. acs.orgsci-hub.ru
Diastereoselective and Enantioselective Transformations
Achieving control over the stereochemistry is a key aspect of this compound synthesis, particularly for accessing specific diastereomers or enantiomers. Diastereoselective and enantioselective transformations are employed to install stereocenters with the desired relative and absolute configurations. acs.orgnsf.govacs.org
Strategies for stereocontrol can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nsf.govmdpi.com For example, the synthesis of both antipodes of this compound has been achieved starting from enantiopure epoxide precursors. sci-hub.ruresearchgate.netrsc.org Diastereoselective reactions, such as conjugate additions or cyclizations, can be designed to favor the formation of one diastereomer over others based on steric and electronic interactions in the transition state. nsf.gov Enantioselective methods, often employing chiral catalysts, allow for the preferential formation of one enantiomer, which is particularly important for synthesizing optically active natural products. acs.orgmdpi.com
Research has explored diastereoselective additions of prochiral nucleophilic alkenes to chiral imines as a strategy for setting stereocenters relevant to clausenamide (B11721) synthesis, which shares structural features with this compound. nsf.gov These studies highlight the importance of factors like alkene geometry and Lewis acid promoters in influencing diastereoselectivity. nsf.gov
Catalytic Methodologies (e.g., Brønsted Acid-Mediated, Lewis Acid-Catalyzed, Metal-Catalyzed, Organocatalytic)
Various catalytic methodologies have been applied to facilitate the synthesis of this compound and its core structure. These catalysts can activate reactants, lower activation energies, and influence reaction pathways and stereoselectivity. mdpi.comcardiff.ac.uk
Brønsted acids, such as trifluoroacetic acid, have been shown to mediate the key intramolecular enamide-epoxide cyclization leading to this compound. acs.orgsci-hub.ruresearchgate.netrsc.org Lewis acids can also play a role in activating electrophilic centers or coordinating to functional groups to promote cyclization or other transformations. mdpi.comsioc.ac.cnlibretexts.org Metal-catalyzed reactions, utilizing transition metals like palladium or copper, offer powerful tools for carbon-carbon and carbon-heteroatom bond formation, which can be relevant in constructing the this compound scaffold or its precursors. mdpi.commdpi.comx-mol.com Organocatalysis, which employs small organic molecules as catalysts, provides metal-free alternatives for promoting various reactions, including stereoselective transformations. mdpi.comcardiff.ac.uknih.gov Synergistic catalysis, involving the combination of different types of catalysts (e.g., Brønsted acid and Lewis acid, or organocatalyst and metal catalyst), has also been explored to enhance reactivity and selectivity. mdpi.comlibretexts.orgnih.gov
For instance, Brønsted acids have been shown to mediate diverse cyclization reactions of a common precursor (SB204900) to yield various Clausena alkaloids, including this compound. sci-hub.ruresearchgate.netrsc.org
Annulation and Ring Expansion Strategies for Heterocycle Construction
Annulation and ring expansion strategies offer alternative approaches to constructing the six-membered dihydropyridin-2-one ring system found in this compound. Annulation reactions involve the formation of a new ring system by joining two or more molecules or fragments. Ring expansion reactions transform a smaller cyclic system into a larger one. mdpi.comnih.gov
While intramolecular cyclizations of precursors like enamide-epoxides are prominent in this compound synthesis, annulation or ring expansion could potentially be used to assemble the heterocyclic core from different building blocks. Research into the synthesis of various N-heterocycles, including dihydropyridinones, has explored strategies involving the annulation of strained rings or ring expansion of smaller heterocycles. nih.govrsc.org These methods often involve metal catalysis or other catalytic systems to facilitate the complex bond-forming events required for ring construction. mdpi.comnih.govmdpi.comnih.gov
Analogue Synthesis and Derivatization for Structure-Activity Relationship (SAR) Research
The synthesis of this compound analogues and their derivatization is important for Structure-Activity Relationship (SAR) studies. nih.gov By synthesizing compounds with modifications to the this compound structure, researchers can investigate how changes in chemical structure affect biological activity. mdpi.comx-mol.comccspublishing.org.cnchem960.com This information is crucial for understanding the mechanism of action and for developing potential therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.
Analogue synthesis can involve variations in the substituents on the aromatic ring, modifications to the lactam ring, or changes in the N-methyl group. acs.orgsci-hub.ru These modifications are typically achieved through standard organic synthesis techniques, applying the methodologies developed for the total synthesis of this compound to modified starting materials or intermediates. acs.orgsci-hub.ru Derivatization can also involve introducing new functional groups onto the this compound scaffold. acs.orgsci-hub.ru SAR research based on these synthesized analogues can provide valuable insights into the structural features essential for the observed biological effects of this compound and related Clausena alkaloids. sci-hub.ru
Development of Green Chemistry Principles in Synthetic Routes
The synthesis of complex natural products like this compound necessitates the development of efficient and environmentally benign methodologies that align with the twelve principles of green chemistry researchgate.netpjoes.comacs.org. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products researchgate.netwjbphs.com.
Key aspects of green chemistry relevant to the synthesis of compounds such as this compound include maximizing atom economy, employing safer solvents and reaction media, utilizing catalytic reagents, and minimizing energy consumption acs.orghilarispublisher.comlongdom.orgpharmafeatures.com. Atom economy, for instance, focuses on designing synthetic routes where the majority of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste generation acs.orghilarispublisher.comlongdom.org.
Research into the synthesis of this compound and related clausena alkaloids has acknowledged the need for more sustainable conditions researchgate.net. This includes exploring novel reagents, catalysts, and solvents that are less harmful to human health and the environment researchgate.netpharmafeatures.commdpi.com. The selection of appropriate solvents is a critical aspect of green synthesis, with a move towards using environmentally benign alternatives to traditional volatile organic compounds (VOCs) pjoes.compharmafeatures.com. Bio-based solvents, derived from renewable resources, are emerging as promising alternatives for asymmetric catalysis and other organic transformations relevant to the synthesis of complex molecules pharmafeatures.commdpi.comresearchgate.net. Water is also being re-evaluated as a reaction medium due to its safety and cost-effectiveness pharmafeatures.com.
Catalysis plays a vital role in green chemistry by enabling reactions to proceed under milder conditions, reducing energy input and minimizing waste pjoes.comlongdom.orgpharmafeatures.com. The use of selective catalysts can improve reaction efficiency and reduce the need for protecting groups, further enhancing the sustainability of a synthetic route acs.orgpharmafeatures.com. For example, zirconium-based complexes, including nano-ZrO2, have shown promise as recyclable heterogeneous catalysts in the synthesis of various heterocycles and tetrahydropyridine (B1245486) derivatives, a class of compounds that includes this compound nih.gov. These catalysts can be recycled and reused, contributing to a more sustainable process nih.gov.
Chemical Reactivity and Mechanistic Investigations
Mechanistic Studies of Intramolecular Cyclization Pathways
The formation of the homoclausenamide structure is achieved through complex intramolecular cyclization reactions, which have been investigated through both experimental and computational lenses. The primary pathways involve acid-catalyzed and metal-catalyzed cyclizations, with computational studies providing deep insights into the reaction energetics and selectivity.
A significant route to this compound involves the acid-catalyzed cyclization of precursor molecules. researchgate.net For example, a common precursor can undergo diverse cyclization reactions mediated by Brønsted acids under different conditions to produce various alkaloids, including the six-membered ring of this compound. researchgate.net Mechanistic analysis suggests these reactions are promoted by acid catalysis, with hydrogen-bond interactions between the substrate and the acid potentially playing a crucial role. researchgate.net This method allows for divergent synthesis, where tuning the reaction conditions can lead to different N-heterocyclic skeletons from a single starting material. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of carbazole (B46965) formation, the core scaffold of this compound. nih.govresearchgate.netepa.gov These theoretical investigations analyze the energetics of the reaction pathways, the structural properties of reactants in various solvents, and the electronic properties of substituent groups. nih.govresearchgate.net Such studies have explored gold-, platinum-, and silver-catalyzed mechanisms, highlighting the essential role that the electronic properties of groups attached to terminal alkynes play in the formation of carbazoles. nih.gov DFT calculations help to understand the stereo- and chemoselectivity observed in these cyclizations by examining the transition states and intermediates involved. nih.govresearchgate.net For instance, gold(I)-catalyzed 6-endo-dig cyclization of tertiary enamides represents an efficient pathway to construct related dihydropyridine (B1217469) systems. researchgate.net
| Pathway/Method | Description | Key Mechanistic Features |
| Acid-Catalyzed Cyclization | A precursor molecule undergoes cyclization mediated by a Brønsted acid to form the six-membered this compound ring. researchgate.net | The reaction is promoted by acid catalysis, potentially involving alkene-epoxide, enamide-epoxide, or arene-epoxide cyclizations. researchgate.net |
| Metal-Catalyzed Cyclization | Transition metals like gold, platinum, or silver are used to catalyze the intramolecular cyclization to form the carbazole core. nih.govresearchgate.net | Gold(I) can catalyze a 6-endo-dig cyclization of enamide-alkyne systems through nucleophilic addition of the enamine to a gold-activated alkyne. researchgate.netnih.gov |
| Computational Analysis (DFT) | Theoretical studies using Density Functional Theory model the cyclization process to understand its energetics and selectivity. nih.govdovepress.com | The analysis investigates transition state energies, the role of solvents, and the electronic influence of substituents on the reaction pathway and outcome. nih.govresearchgate.net |
Influence of Reaction Media and Conditions on Selectivity and Yield
The choice of catalyst is paramount in controlling the cyclization pathway. In acid-catalyzed reactions, different Brønsted acids or the presence of specific additives can steer the cyclization of a common precursor towards different alkaloid skeletons, such as the five-membered ring of neoclausenamide (B1250919) or the six-membered ring of this compound. researchgate.net Similarly, in metal-catalyzed reactions, the choice of metal and ligands can influence efficiency and selectivity. nih.gov
| Parameter | Influence on Reaction | Example |
| Catalyst | Determines the reaction pathway and product selectivity. deskera.com | Using different Brønsted acids on the same precursor can lead to either this compound or other isomeric alkaloids. researchgate.net |
| Temperature | Affects reaction rate and can influence selectivity by enabling or suppressing side reactions. mdpi.com | Higher temperatures can increase conversion but may decrease selectivity by promoting undesired pathways. mdpi.com |
| Pressure | Can influence reaction kinetics and selectivity, particularly in reactions involving gases like CO2. mdpi.com | In certain carbonation reactions, increasing pressure boosts conversion but can reduce selectivity. mdpi.com |
| Solvent | Can affect the stability of intermediates and transition states. | The use of different solvents can alter the reaction kinetics and the final product ratio. nih.gov |
Transformations and Functionalization of the this compound Skeleton
The carbazole skeleton of this compound serves as a versatile template for further chemical modification, allowing for the synthesis of a wide range of derivatives and analogs. researchgate.netneurotree.org These transformations are crucial for creating libraries of related compounds to explore structure-activity relationships for potential therapeutic applications. labmanager.com The functionalization typically targets the C-H bonds of the aromatic carbazole core or the reactive groups on its side chain. chim.it
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for modifying the carbazole nucleus. chim.it This approach enables the direct introduction of various functional groups at specific positions of the carbazole ring system. Common C-H functionalization reactions include:
Alkylation, Arylation, and Alkenylation: Introducing new carbon-carbon bonds at various positions (C1, C2, C3, C4) of the carbazole ring. chim.it
Halogenation, Cyanation, and Borylation: Installing versatile functional groups that can be used as handles for subsequent cross-coupling reactions. chim.it
Amidation and Amination: Forming carbon-nitrogen bonds, which can significantly alter the biological properties of the molecule. chim.it
Beyond the carbazole core, the side chain of this compound presents opportunities for functionalization. The reactive groups on the side chain can be modified to produce derivatives with altered properties, such as solubility or metabolic stability. mdpi.com For example, existing functional groups can be transformed, or new ones can be attached through reactions like esterification or amidation to create novel analogs. labmanager.commdpi.com
| Reaction Type | Target Site | Description |
| C-H Alkylation/Arylation | Aromatic C-H bonds on the carbazole core. chim.it | Forms new C-C bonds, attaching alkyl or aryl groups. |
| C-H Halogenation | Aromatic C-H bonds on the carbazole core. chim.it | Introduces halogen atoms (e.g., Br, Cl, I) that can be used in further synthetic steps. |
| C-H Amination | Aromatic C-H bonds on the carbazole core. chim.it | Creates C-N bonds to introduce amine or amide functionalities. |
| Side Chain Modification | Reactive functional groups on the this compound side chain. | Transformations such as esterification, amidation, or reduction to create derivatives with varied physicochemical properties. mdpi.com |
Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Focus
Investigation of HIV-gp-120CD4 Inhibition Mechanisms (for related dihydropyridin-2(1H)-one core)
The dihydropyridin-2(1H)-one scaffold, a core structural feature of Homoclausenamide, is found in natural products that exhibit inhibitory activity against the Human Immunodeficiency Virus (HIV). rsc.org The mechanism of action is centered on the disruption of a critical step in the viral entry process: the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host T-cells. rsc.orgresearchgate.netjocpr.com This interaction is the initial point of contact that allows the virus to bind to and subsequently fuse with the host cell.
Compounds containing the related dihydropyrimidin-2(1H)-one (DHPM) core have been identified as potent inhibitors of this gp120-CD4 binding. researchgate.netjocpr.com Research into derivatized DHPMs has shown significant inhibition of HIV-1 replication in cell-based assays. nih.gov Through screening and subsequent chemical modification, specific analogs demonstrated potent anti-HIV activity with favorable safety profiles. nih.gov Further investigation revealed that the activity is stereospecific, with the S-enantiomer being the active form. nih.gov This line of research suggests that the dihydropyridin-2(1H)-one core acts as a crucial pharmacophore that can be modified to develop new anti-HIV agents that function as entry inhibitors. rsc.orgnih.govbuet.ac.bd
Selective α1a Receptor Antagonist Activity Studies (for related dihydropyridin-2(1H)-one core)
The dihydropyridin-2(1H)-one nucleus is also associated with selective antagonist activity at α1a-adrenergic receptors. rsc.orgresearchgate.net This selectivity is of significant therapeutic interest, particularly for the treatment of benign prostatic hyperplasia (BPH). colab.ws The α1a-adrenergic receptor subtype is predominantly located in the prostate gland, and its blockade leads to smooth muscle relaxation and relief of BPH symptoms without causing significant cardiovascular side effects, such as hypotension, which are associated with non-selective α1 antagonists. colab.ws
Studies on synthetic libraries of compounds built around this scaffold have led to the identification of potent and selective α1a receptor antagonists. researchgate.netcolab.wsmdpi.com For example, research on 4-aryldihydropyrimidinones linked to an aminopropyl-4-arylpiperidine moiety showed high affinity and selectivity for the α1a receptor over α1b and α1d subtypes. colab.ws One such compound demonstrated excellent selectivity and a favorable pharmacokinetic profile in preclinical studies, indicating its potential to alleviate BPH symptoms without adverse cardiovascular effects. colab.ws The dihydropyridin-2(1H)-one core is therefore a key structural element for designing drugs that can precisely target the α1a-adrenergic receptor. rsc.orgresearchgate.net
Exploration of Antifungal and Anti-obesity Effects (context of natural source and related alkaloids)
This compound is isolated from Clausena lansium (wampee), a plant known to produce a variety of bioactive alkaloids and other secondary metabolites. mdpi.comacs.org Research into the extracts and isolated compounds from this plant has revealed significant antifungal and anti-obesity properties. mdpi.comresearchgate.netrsc.org
Antifungal Activity: Extracts from the twigs, leaves, and peel of C. lansium have demonstrated a broad range of antifungal activities. mdpi.comfrontiersin.org Systematic, bioassay-guided investigations have led to the isolation of numerous alkaloids, including carbazole (B46965) alkaloids and amides, with potent effects against various plant-pathogenic fungi. nih.gov For instance, several alkaloids showed strong inhibitory activity against Phytophthora capsici and Botryosphaeria dothidea. nih.gov Dictamine, a quinoline (B57606) alkaloid also found in the plant, exhibited the strongest antifungal activity against both of these pathogens. nih.gov While this compound itself has not been the primary focus of these antifungal studies, its close structural relative, lansiumamide B, has been noted for its antifungal effects. mdpi.com
The table below summarizes the antifungal activity of various alkaloids isolated from Clausena lansium against two pathogenic fungi. nih.gov
| Compound | Fungal Strain | EC50 (μg/mL) |
| 1 | Botryosphaeria dothidea | 129.83 |
| 3 | Botryosphaeria dothidea | 87.16 |
| 4 | Phytophthora capsici | 70.82 |
| 7 | Phytophthora capsici | 66.52 |
| 8 | Botryosphaeria dothidea | 108.77 |
| 10 | Botryosphaeria dothidea | 96.41 |
| 11 | Botryosphaeria dothidea | 84.23 |
| 12 (Dictamine) | Phytophthora capsici | 50.67 |
| 12 (Dictamine) | Botryosphaeria dothidea | 54.18 |
| 14 | Phytophthora capsici | 68.35 |
| 16 | Botryosphaeria dothidea | 79.25 |
Data sourced from Zhang et al., 2023. nih.gov
Anti-obesity Effects: The potential for treating obesity has also been explored in the context of alkaloids from C. lansium. rsc.orgjapsonline.com Specifically, lansiumamide B, a major alkaloid from the seeds of the plant, was found to have a significant anti-obesity effect in mice fed a high-fat diet. researchgate.netrsc.org Treatment with lansiumamide B was shown to reduce the gain in fat mass and improve insulin (B600854) sensitivity, suggesting its potential as an agent to combat obesity and related metabolic disorders. researchgate.netrsc.org These findings highlight the therapeutic potential of the alkaloids present in Clausena lansium. mdpi.com
Modulation of Cellular Pathways and Molecular Targets
The biological activities associated with this compound's core structure stem from its ability to modulate specific cellular pathways by interacting with key molecular targets. The inhibition of the HIV-gp120-CD4 interaction is a clear example of disrupting a protein-protein interaction that is essential for viral pathogenesis. rsc.orgresearchgate.net This prevents the conformational changes required for the virus to engage with co-receptors and fuse with the host cell membrane, thereby blocking viral entry at its earliest stage.
The selective antagonism of the α1a-adrenergic receptor is an instance of modulating G-protein coupled receptor (GPCR) signaling. rsc.orgcolab.ws By binding to the receptor, compounds with the dihydropyridin-2(1H)-one core prevent the endogenous ligand, norepinephrine, from activating the downstream signaling cascade. In the context of BPH, this blocks the Gq/11 pathway, which would otherwise lead to an increase in intracellular calcium and smooth muscle contraction in the prostate.
The antifungal activity of related alkaloids likely involves various mechanisms, such as disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with cellular respiration, which are common modes of action for natural antifungal agents. nih.govresearchgate.net The anti-obesity effects observed with lansiumamide B, such as reduced fat accumulation and improved insulin sensitivity, suggest a modulation of metabolic pathways, potentially involving the regulation of lipogenesis and glucose metabolism. researchgate.netrsc.org
Role as a Privileged Scaffold in Drug Discovery Research (conceptual)
The dihydropyridin-2(1H)-one core of this compound is considered a "privileged scaffold" in medicinal chemistry. rsc.orgbenthamscience.comnih.gov The term, first introduced by Evans et al. in 1988, describes a molecular framework that is capable of providing high-affinity ligands for multiple, distinct biological receptors or targets. acs.org These scaffolds are frequently observed in a wide array of biologically active compounds and are recognized as significant elements for conferring drug-like properties. acs.orgresearchgate.net
The dihydropyridin-2(1H)-one and the broader dihydropyridine (B1217469) class of heterocycles fit this description perfectly. rsc.orgbenthamscience.com As detailed previously, this single core structure is the foundation for compounds that can act as:
HIV entry inhibitors by targeting the gp120 protein. rsc.orgresearchgate.net
Selective α1a-adrenergic receptor antagonists. rsc.orgresearchgate.netcolab.ws
Calcium channel blockers (a well-known activity for the 1,4-dihydropyridine (B1200194) scaffold). rsc.org
Potential anti-obesity and antidiabetic agents. rsc.orgresearchgate.net
The versatility of this scaffold allows it to be decorated with different functional groups, enabling it to interact with a diverse range of protein targets with high specificity and affinity. acs.org This inherent adaptability makes the dihydropyridin-2(1H)-one framework an efficient "navigator" for exploring biologically relevant chemical space and a valuable starting point for developing novel drugs against a wide variety of diseases. rsc.orgacs.org Its utility as a building block in the synthesis of bioactive molecules, including Rho-kinase inhibitors and P2X7 receptor antagonists, further cements its status as a privileged structure in drug discovery.
Analytical Methodologies for Research Application
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely employed technique in metabolomics research for the comprehensive analysis of small molecule metabolites in biological samples. creative-proteomics.com This method is particularly suitable for analyzing polar and non-polar compounds. creative-proteomics.com LC-MS/MS, a tandem mass spectrometry approach, offers enhanced sensitivity and resolution, enabling the detection of metabolites even at trace levels. creative-proteomics.com Its capability to provide a more comprehensive metabolic profile compared to GC-MS/MS makes it a powerful tool in various research fields, including disease mechanisms, drug development, and nutrition studies. creative-proteomics.com
In the context of natural product research, LC-MS-based metabolomics has been applied to study the chemical constituents of plants like Clausena lansium (wampee), a source from which Homoclausenamide has been isolated. mdpi.commdpi-res.comsci-hub.ru Studies investigating the tissue-specific specialized metabolism in wampee varieties have utilized targeted and non-targeted metabolomics approaches based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). mdpi.com This involves using instruments like HPLC-ESI-Q-Exactive-MS/MS to obtain data including accurate masses, MS/MS fragments, and retention times for non-targeted metabolite profiling. mdpi.com this compound has been identified as an alkaloid present in the seed, peel, and pulp of wampee, with a higher abundance observed in the seed. mdpi-res.com LC-MS results have supported the spatial distribution analysis of compounds like this compound within different wampee fruit tissues. mdpi-res.comresearchgate.net
LC-MS/MS is also valuable for quantitative analysis of compounds in various matrices, including biological fluids, offering high sensitivity and specificity. nih.govjapsonline.comresearchgate.net It can quantify highly polar analytes without derivatization and provides both qualitative and quantitative data. japsonline.com Method validation for LC-MS/MS assays typically involves assessing parameters such as linearity, lower limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, carryover, and matrix effect. nih.gov
Research findings from metabolomics studies on wampee using LC-MS have revealed the presence of a diverse range of metabolites, including alkaloids like this compound. mdpi.commdpi-res.com The distribution of this compound varies across different tissues of the wampee fruit. mdpi-res.com
Table 1: Distribution of this compound in Wampee Fruit Tissues
| Tissue | Abundance of this compound |
| Seed | More abundant |
| Peel | Present |
| Pulp | Present |
Based on research findings from LC-MS analysis of Clausena lansium. mdpi-res.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique commonly used for the identification and quantification of volatile and semi-volatile organic compounds. creative-proteomics.comsu.se In metabolomics, GC-MS is particularly suited for the analysis of volatile or derivatized metabolites. creative-proteomics.com This method involves separating compounds based on their boiling points and interaction with the stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. su.se
GC-MS profiling has been applied in research to analyze the phytochemical content and bioactive compounds in various plant species. phcogj.comdergipark.org.tr For example, GC-MS has been used to clarify the phytochemical content of plant extracts by identifying the compounds present based on comparison with spectral libraries like the NIST Mass Spectral Library. dergipark.org.tr While this compound is not typically considered a volatile compound, GC-MS remains a relevant technique in broader plant metabolomics studies to analyze the volatile fraction, providing a more complete picture of the plant's chemical composition alongside techniques like LC-MS which handle less volatile compounds. creative-proteomics.com Research utilizing GC-MS in plant analysis has identified various classes of compounds, including fatty acids, terpenes, and other bioactive molecules. phcogj.comnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) for Research Sample Characterization
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for both the structural elucidation and precise quantification of small molecules in research samples. nih.govresearchgate.net Unlike traditional NMR which focuses on structural identification, qNMR is a specialized application aimed at determining the absolute concentration of an analyte. nih.gov The fundamental principle of qNMR is based on the direct proportionality between the integrated signal area in the NMR spectrum and the molar quantity of the corresponding nuclei. researchgate.net
qNMR is a valuable tool in metabolomics studies, allowing for the interrogation and quantification of metabolites in complex biological mixtures. nih.govresearchgate.net It offers advantages such as being non-destructive and requiring minimal sample preparation in some cases. nih.gov Absolute quantification using qNMR is often achieved through methods like the internal standard method, where a compound of known concentration is added to the sample. researchgate.net
In research, qNMR has diverse applications, including the quantification of drug compounds and their metabolites, quality control of pharmaceuticals, and analysis of botanical natural products. nih.govresearchgate.netnih.gov While specific research detailing the qNMR analysis of this compound was not found, the technique's capability for precise quantification of small molecules makes it applicable for characterizing and quantifying this compound in purified form or in extracts, provided appropriate standards and experimental conditions are employed. qNMR can provide quantitative data on the purity of a synthesized compound or the concentration of a specific metabolite in a research sample. nih.govnih.gov
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Modeling
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its interactions with biological targets. sci-hub.ru For a flexible molecule like Homoclausenamide, which contains a tetrahydropyridine (B1245486) scaffold, identifying the most stable, low-energy conformations is a key step in predicting its biological activity. researchgate.netrsc.orgnih.gov
Molecular modeling techniques, such as molecular mechanics, are employed to explore the conformational landscape of this compound. researchgate.net These methods calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of local and global energy minima. researchgate.net The process typically involves systematic or stochastic searches of the conformational space to ensure that all relevant structures are considered. The resulting low-energy conformers provide a basis for further computational studies, including docking and molecular dynamics simulations.
A plausible reaction pathway for the formation of this compound involves the protonation of an epoxide intermediate, which then adopts a chair-like conformation. sci-hub.ru An enaminic attack on the oxonium ion leads to an iminium intermediate that, upon deprotonation, yields the this compound product. sci-hub.ru The solvent can significantly influence the reaction pathways, with polar, protic solvents favoring the formation of the six-membered ring of this compound. sci-hub.ru
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of this compound. mdpi.comrsc.orgrsc.org These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. mdpi.com Such calculations are crucial for understanding the molecule's intrinsic reactivity and for predicting how it might interact with other molecules. rsc.org
For instance, DFT calculations have been successfully applied to study other alkaloids from Clausena species to elucidate their quantum chemical properties. nih.gov Similar approaches for this compound would involve optimizing its geometry and calculating its electronic properties. The results of these calculations can help in understanding its stability and reactivity, and can also be used to predict its spectroscopic properties, such as its Nuclear Magnetic Resonance (NMR) and circular dichroism (CD) spectra, which can aid in its experimental characterization. nih.govrsc.org
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Identifies electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. |
| Electrostatic Potential Map | A visual representation of the electrostatic potential on the molecule's surface. | Helps to predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. youtube.com In the context of this compound, MD simulations can provide insights into how the molecule interacts with a putative biological target, such as a protein or enzyme. These simulations model the movements of atoms in the system, offering a detailed view of the binding process and the stability of the ligand-protein complex. nih.govnih.gov
An MD simulation would typically start with a docked pose of this compound in the active site of a target protein. The system is then solvated and subjected to a period of simulation under physiological conditions. Analysis of the simulation trajectory can reveal key information, such as the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained over time, and any conformational changes that occur in either the ligand or the protein upon binding. nih.gov Such studies are crucial for validating docking results and for understanding the dynamic nature of the ligand-receptor interaction.
In Silico Screening and Docking Studies for Putative Biological Targets
Given that many alkaloids from the Clausena genus exhibit interesting biological activities, including neuroprotective and anti-inflammatory effects, in silico screening and molecular docking are valuable first steps in identifying potential biological targets for this compound. nih.govstuartxchange.orgacs.org Virtual screening involves computationally screening large libraries of compounds against a specific target, while molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ucl.ac.ukmdpi.comtiogaresearch.comgsconlinepress.comresearchgate.netexplorationpub.com
For this compound, this process would involve selecting potential biological targets based on the known activities of related compounds. Docking studies would then be performed to predict the binding affinity and the specific interactions between this compound and the active site of each target. researchgate.net The results of these studies, often expressed as a docking score, can help to prioritize which targets are most likely to be modulated by this compound, thereby guiding future experimental investigations. nih.gov
Future Research Directions
Elucidation of Remaining Unknowns in Homoclausenamide Biosynthesis
While some synthetic pathways to this compound and related Clausena alkaloids have been explored, the complete in vivo biosynthetic pathway within the Clausena plant remains to be fully elucidated. Research suggests that SB204900 might serve as a common precursor, undergoing various cyclization reactions mediated by Brønsted acids to yield different N-heterocyclic clausena alkaloids, including this compound. researchgate.net Future studies could focus on identifying the specific enzymes involved in these cyclization steps and other transformations within the plant that lead to this compound. Understanding the genetic and enzymatic machinery behind its production could open avenues for metabolic engineering to enhance yields or produce analogues. Metabolomics analysis in different tissues and varieties of wampee fruit has identified this compound and other metabolites, providing a foundation for investigating tissue-specific biosynthesis. mdpi-res.comnih.gov
Exploration of Novel and More Efficient Stereoselective Synthesis Methodologies
The dihydropyridin-2(1H)-one core of this compound presents opportunities for stereoselective synthesis. rsc.org While existing methods have successfully synthesized both antipodes of this compound, the exploration of novel and more efficient methodologies is an active area of research in organic chemistry. researchgate.netmdpi.comyoutube.com Future work could focus on developing catalytic asymmetric syntheses, potentially utilizing chiral catalysts or biocatalysts, to achieve high enantiomeric purity with improved efficiency and sustainability. mdpi.comresearchgate.net Strategies involving domino reactions, cascade cyclizations, and the use of readily available substrates are promising avenues for developing concise and stereoselective routes to complex N-heterocycles like this compound. rsc.orgresearchgate.net
Comprehensive Mechanistic Characterization of Biological Activities at the Molecular Level
This compound, as a dihydropyridin-2(1H)-one analogue, shares a core structure with compounds known for various biological activities, including potential HIV-gp-120 CD4 inhibition and selective α1a receptor antagonist activities, although these activities are associated with other natural products containing this core. rsc.org While the search results mention this compound in the context of natural products with biological activities, specific detailed mechanistic studies on this compound itself at the molecular level are not extensively detailed. Future research is needed to comprehensively characterize any biological activities of this compound and elucidate the precise molecular mechanisms underlying these effects. This could involve target identification, protein binding studies, and in vitro and in vivo assays to understand its interactions with biological systems.
Investigation of New Chemical Reactivity and Derivatization Opportunities
Exploring the chemical reactivity of this compound can lead to the development of new derivatives with potentially altered or enhanced properties. The presence of functional groups such as the hydroxyl group and the lactam ring offers sites for chemical modification. uni.lu Derivatization techniques, commonly used in chemical analysis and synthesis to alter properties like volatility, stability, and reactivity, could be applied to this compound. sigmaaldrich.comwikipedia.orgjfda-online.com Future research could investigate various derivatization reactions, such as silylation, acylation, or alkylation, to create libraries of this compound analogues. sigmaaldrich.comjfda-online.com Studying the reactivity under different conditions could also reveal novel transformation pathways.
Application of Advanced Analytical and Imaging Techniques for Spatiotemporal Studies
Advanced analytical and imaging techniques can provide valuable insights into the distribution, metabolism, and potential biological interactions of this compound. Techniques such as high-resolution mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) have already been used to identify and quantify this compound in plant tissues. mdpi-res.comnih.gov Future research could leverage advanced analytical imaging techniques, such as mass spectrometry imaging (MSI), to visualize the spatial distribution of this compound within plant tissues or biological systems at a finer resolution. usm.myh-expertise-services.commalvernpanalytical.com Techniques like advanced electron microscopy or super-resolution microscopy, although not specifically mentioned for this compound, could potentially be adapted to study its localization at the cellular or subcellular level if relevant. usm.myucsd.edu These techniques can provide spatiotemporal information crucial for understanding its biosynthesis, transport, and mechanism of action.
Q & A
Q. What established synthetic routes exist for Homoclausenamide, and how can researchers optimize reaction yields?
Methodological Answer: this compound synthesis typically involves multi-step organic reactions, including cyclization and esterification. Optimization strategies include:
- Systematic variation of catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperature gradients.
- Use of high-performance liquid chromatography (HPLC) to monitor intermediate purity .
- Design of Experiments (DoE) to identify critical parameters affecting yield, followed by ANOVA for statistical validation .
Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer: Core techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying backbone structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment via reverse-phase chromatography with photodiode array detection (≥95% purity threshold for pharmacological studies) .
Q. How should dose-response experiments for this compound’s bioactivity be designed?
Methodological Answer:
- Use log-scale concentrations (e.g., 0.1–100 µM) to capture sigmoidal dose-response curves.
- Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls.
- Replicate experiments ≥3 times to account for biological variability, with data normalized to control groups .
Advanced Research Questions
Q. How can researchers resolve conflicting cytotoxicity data for this compound across cancer cell lines?
Methodological Answer: Conflicting results may arise from:
- Cell line heterogeneity : Validate findings across panels (e.g., NCI-60) and use STR profiling to confirm cell identity.
- Assay conditions : Standardize incubation times, serum concentrations, and endpoint measurements (e.g., MTT vs. ATP-based assays).
- Statistical reconciliation : Apply meta-analysis techniques to aggregate data, using random-effects models to account for inter-study variability .
Q. What in silico strategies are recommended to predict this compound’s molecular targets and binding affinities?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank).
- Molecular Dynamics (MD) simulations : Assess binding stability via 100-ns simulations in explicit solvent (e.g., GROMACS).
- Pharmacophore modeling : Align with known bioactive scaffolds to infer mechanism of action .
Q. Which statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?
Methodological Answer:
- Chou-Talalay method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software.
- Isobolograms : Graphically represent additive/synergistic interactions.
- Bootstrapping : Estimate confidence intervals for CI values to validate robustness .
Methodological Guidance for Experimental Reproducibility
Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound samples?
Methodological Answer:
- Implement Quality Control (QC) protocols: NMR fingerprinting and HPLC retention time matching.
- Use principal component analysis (PCA) to detect outliers in spectroscopic datasets.
- Document synthesis conditions (e.g., humidity, reagent lots) in supplementary materials .
Data Interpretation and Reporting
Q. What frameworks guide the interpretation of this compound’s conflicting antioxidant vs. pro-oxidant effects?
Methodological Answer:
Q. How can researchers validate this compound’s metabolite identification in hepatic microsomal studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
